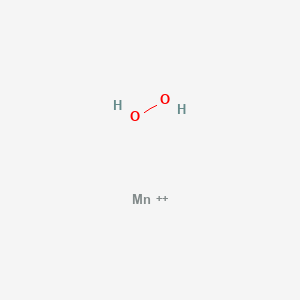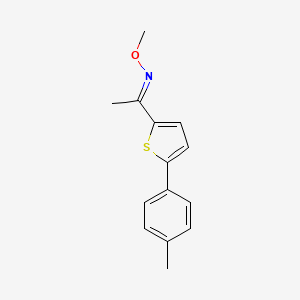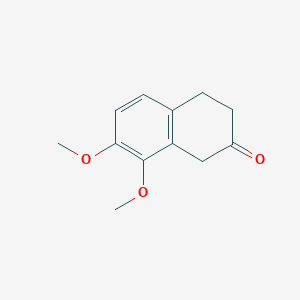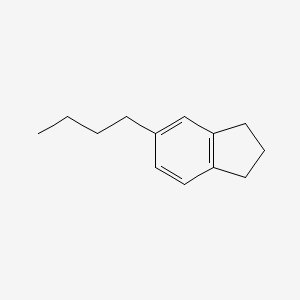
5-Butyl-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-2,3-dihydro-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring The compound’s structure includes a butyl group attached to the fifth carbon of the indene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the hydrogenation of indene derivatives. For instance, the hydrogenation of 5-butylindene in the presence of a palladium catalyst can yield this compound . The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of indene derivatives on a larger scale. The process can be optimized by using continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Butyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium or platinum catalysts is typically used.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly employed.
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated indenes and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5-Butyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Butyl-2,3-dihydro-1H-indene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Indane: A parent compound with a similar bicyclic structure but without the butyl group.
1-Methylindane: A derivative with a methyl group attached to the indane ring.
2-Methylindane: Another derivative with a methyl group at a different position on the indane ring.
Uniqueness: 5-Butyl-2,3-dihydro-1H-indene is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different applications and functionalities compared to its analogs .
Eigenschaften
CAS-Nummer |
92013-22-4 |
|---|---|
Molekularformel |
C13H18 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
5-butyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H18/c1-2-3-5-11-8-9-12-6-4-7-13(12)10-11/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
UJGOUXAEHNPLGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=C(CCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


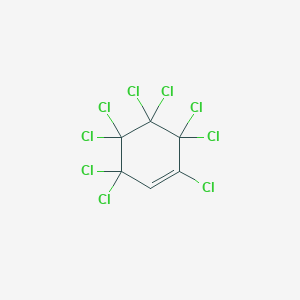
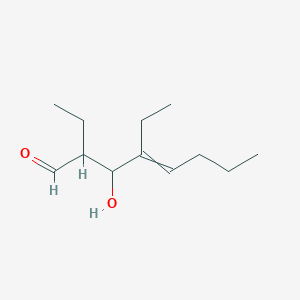


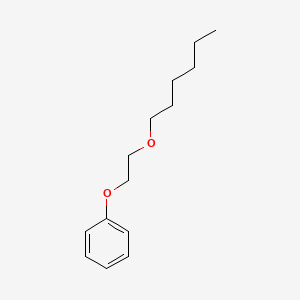
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene]](/img/structure/B14357360.png)

![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
